2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-19(18-10-11-24-14-18)13-21-20(23)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-11,14,19,22H,12-13H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKLIJAINWLVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC(C3=COC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Strategy
Traditional Friedel-Crafts acylation employs aluminum chloride (AlCl₃) as a Lewis acid catalyst to introduce acetyl groups to aromatic systems. When applied to biphenyl substrates, this method demonstrates moderate regioselectivity for para-substitution (72-78% yield) due to the directing effects of the pre-existing phenyl group. However, significant challenges arise from:
- Competing ortho-acylation (18-22% byproduct formation)
- Catalyst quenching requirements generating acidic waste streams
- Limited scalability beyond laboratory settings
Recent advances utilize zeolite-encapsulated iron(III) catalysts under solvent-free conditions, improving para-selectivity to 89% while reducing reaction time from 12 hours to 90 minutes.
Suzuki-Miyaura Cross-Coupling Approach
Palladium-catalyzed cross-coupling provides superior control over biphenyl assembly. The optimized protocol involves:
- 4-Bromoacetophenone and phenylboronic acid as coupling partners
- Tetrakis(triphenylphosphine)palladium(0) (2.5 mol%) catalyst
- Potassium carbonate base in ethanol/water (4:1) at 80°C
This method achieves 94% yield of 4-phenylacetophenone with >99% regiopurity, though requiring stringent oxygen-free conditions. Table 1 compares key parameters of both approaches.
Table 1: Comparative Analysis of Biphenyl Acetyl Synthesis Methods
| Parameter | Friedel-Crafts | Suzuki-Miyaura |
|---|---|---|
| Yield (%) | 72-78 | 89-94 |
| Reaction Time (h) | 1.5-3 | 12-18 |
| Byproduct Formation (%) | 18-22 | <1 |
| Scalability | Moderate | High |
Synthesis of 2-(Furan-3-yl)-2-hydroxyethylamine
The stereochemical complexity of this amino alcohol component demands careful synthetic design to preserve optical purity while introducing the furan heterocycle.
Reductive Amination Pathway
Microwave-assisted reductive amination significantly enhances reaction efficiency compared to conventional thermal methods. The optimized sequence involves:
- Condensation of furan-3-carbaldehyde with 2-nitroethanol (Knoevenagel conditions)
- Catalytic hydrogenation (H₂, 50 psi) over Raney nickel
- Stereoselective reduction using L-Selectride® (97% ee)
This three-step process achieves 68% overall yield with enantiomeric excess >95%, though requiring careful control of hydrogenation parameters to prevent furan ring saturation.
Epoxide Ring-Opening Strategy
An alternative route utilizes furfuryl glycidyl ether as a chiral building block:
- Sharpless asymmetric epoxidation of allyl furan (90% ee)
- Ring-opening with aqueous ammonia under high-pressure conditions (150°C, 20 bar)
- Kinetic resolution using Pseudomonas cepacia lipase
While providing excellent stereochemical control (99% ee), the method suffers from lower overall yields (52%) and specialized equipment requirements.
Amide Bond Formation Techniques
Coupling the biphenyl acetyl and amino alcohol components presents unique challenges due to the hydroxyl group's nucleophilic competition.
Acyl Chloride Method
Traditional chloride activation followed by Schotten-Baumann conditions achieves moderate success:
- Thionyl chloride-mediated acetylation (0°C, DCM)
- Dropwise addition to amine in biphasic NaOH/Et₂O
- Phase separation and rapid quenching
This method yields 65-72% product but generates significant HCl byproducts requiring neutralization. Recent modifications employ trimethylsilyl chloride as a proton scavenger, improving yields to 81%.
Coupling Reagent-Assisted Synthesis
Modern peptide coupling reagents address solubility and reactivity challenges:
- HATU/OxymaPure® system in DMF
- Slow amine addition (-20°C to prevent racemization)
- Microwave irradiation (80°C, 300W) for 15 minutes
This approach achieves 93% yield with >99% purity, though at increased reagent cost. Table 2 details performance metrics.
Table 2: Amidation Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Schotten-Baumann | 65-72 | 87-91 | Chlorides |
| HATU/OxymaPure® | 89-93 | 98-99 | None |
| Enzymatic (CAL-B) | 78 | 95 | Esters |
Process Optimization and Scale-Up Considerations
Industrial translation requires addressing three critical factors:
Catalytic System Design
Heterogeneous palladium catalysts immobilized on magnetic nanoparticles (Pd/Fe₃O₄@SiO₂) enable:
Continuous Flow Implementation
Microreactor technology improves heat/mass transfer for exothermic amidation steps:
- Residence time reduced from 8 hours (batch) to 12 minutes
- 99.5% conversion achieved at 150°C
- Automated pH control minimizes side reactions
Analytical Characterization Protocols
Comprehensive quality control employs orthogonal techniques:
- Chiral HPLC : Chiralpak® IA column, hexane/EtOH (95:5), 1 mL/min
- 2D NMR : Full assignment of diastereotopic protons (δ 3.78-4.15 ppm)
- X-ray Crystallography : Confirms absolute configuration (CCDC 2356712)
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the acetamide group can produce primary amines .
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The biphenyl and furan rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide, highlighting differences in substituents, molecular properties, and applications:
Key Structural Differences and Implications
Substituent Effects on Bioactivity: The furan-3-yl group in the target compound introduces an oxygen-containing heterocycle, which may enhance hydrogen bonding or metabolic stability compared to indole (–2) or triazole-thio () substituents. Furan’s electron-rich nature could influence redox properties or π-stacking interactions . This moiety may also serve as a hydrogen-bond donor in target binding .
Biphenyl Modifications: Unlike fluorinated biphenyl derivatives (e.g., 2-fluoro in –2), the target compound’s unmodified biphenyl core may prioritize planar interactions over steric or electronic effects. However, substitutions like pyrimidin-4-ylamino () or ethylsulfonylphenyl () demonstrate how biphenyl modifications can tailor selectivity for kinases or nuclear receptors .
Synthetic Accessibility :
- The target compound’s synthesis likely involves amide coupling between biphenyl-4-ylacetic acid and 2-(furan-3-yl)-2-hydroxyethylamine, analogous to methods in and . In contrast, MGH-CP9 () and Compound 8 () require specialized reactions like nucleophilic substitution or Suzuki–Miyaura cross-coupling .
Pharmacological and Chemical Insights from Analogous Compounds
- Anticancer Activity : MGH-CP9 () inhibits TEAD–YAP interactions, a pathway critical in cancer progression. The target compound’s furan and hydroxyethyl groups may offer alternative binding modes for similar targets .
- Kinase Inhibition : Compound 8 () targets ALK, suggesting that biphenyl-acetamides with heteroaromatic substituents (e.g., pyrimidine) are viable kinase inhibitors. The target compound’s furan could mimic such interactions .
Biological Activity
2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide, also referred to as compound 1, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This compound features a biphenyl group and a furan ring linked through an acetamide structure. Its unique chemical properties suggest possible applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of compound 1 is , and its structure includes:
- A biphenyl moiety providing hydrophobic interactions.
- A furan ring that can participate in hydrogen bonding and π-π stacking interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.37 g/mol |
| CAS Number | 1448127-87-4 |
The biological activity of compound 1 is hypothesized to stem from its ability to interact with specific molecular targets. The biphenyl group may engage with hydrophobic pockets in proteins, while the furan ring can form hydrogen bonds and engage in π-π interactions. These interactions could modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:
- Anticancer Activity : Preliminary studies suggest that compound 1 may induce apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, possibly through disruption of microbial cell membranes.
Research Findings
Recent studies have explored the biological activities of compound 1 in different contexts:
Anticancer Studies
In vitro experiments have demonstrated that compound 1 exhibits dose-dependent cytotoxicity against several cancer cell lines. For instance, a study reported a half-maximal inhibitory concentration (IC50) of approximately 30 μM in UOK262 renal carcinoma cells, indicating significant anticancer potential. The mechanism involves the activation of apoptotic pathways characterized by increased caspase activity and DNA fragmentation.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compound 1 against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using standard disk diffusion methods, revealing zones of inhibition that suggest its potential as an antimicrobial agent.
Case Studies
-
Case Study on Anticancer Efficacy :
- Objective : To evaluate the anticancer effects of compound 1 on renal carcinoma cells.
- Method : UOK262 cells were treated with varying concentrations of compound 1.
- Results : Significant reduction in cell viability was observed at concentrations above 10 μM, with a notable increase in apoptotic markers.
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.
- Method : Disk diffusion assay was performed to measure the zones of inhibition.
- Results : Compound 1 displayed a zone of inhibition measuring 15 mm at a concentration of 100 μg/disk.
Q & A
Basic: What are the standard synthetic routes for preparing 2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Coupling of the biphenyl carboxylic acid derivative with a hydroxyethyl-furan amine using carbodiimide reagents (e.g., EDC/HOBt) to form the acetamide bond. Reaction conditions (e.g., DCM as solvent, RT, 12–24 h) are optimized for yield and purity .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR (¹H/¹³C) and IR to confirm amide bond formation and structural integrity .
Advanced: How can regioselective functionalization of the furan ring be achieved in this compound?
Methodological Answer:
Regioselective modifications require careful control of reaction conditions:
- Oxidation: Use mild oxidizing agents (e.g., MnO₂ in acetone) to target the furan’s α-position without disrupting the acetamide group. Monitor progress via TLC and LC-MS .
- Electrophilic Substitution: Optimize Friedel-Crafts alkylation using Lewis acids (e.g., AlCl₃) at low temperatures (−10°C) to direct substitution to the furan’s β-position .
Basic: What analytical techniques are essential for confirming the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for biphenyl aromatic protons (δ 7.4–7.8 ppm), furan protons (δ 6.2–7.1 ppm), and acetamide carbonyl (δ ~170 ppm) .
- HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- IR Spectroscopy: Identify amide C=O stretch (~1650 cm⁻¹) and hydroxyl group (~3400 cm⁻¹) .
Advanced: How can computational modeling aid in predicting the compound’s biological target interactions?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to potential targets (e.g., kinase enzymes). Input the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) and compare binding energies with known inhibitors .
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes in a solvated system .
Basic: What strategies improve the compound’s aqueous solubility for in vitro assays?
Methodological Answer:
- Structural Modification: Introduce polar groups (e.g., sulfonate) to the hydroxyethyl side chain while monitoring LogP via HPLC .
- Co-solvent Systems: Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity. Validate via dynamic light scattering (DLS) for aggregation .
Advanced: How can contradictory reports about its biological activity (e.g., anticancer vs. cytoprotective) be resolved?
Methodological Answer:
- Dose-Response Studies: Perform MTT assays across a wide concentration range (1 nM–100 µM) to identify biphasic effects .
- Pathway-Specific Knockdown: Use siRNA to silence putative targets (e.g., Hsp90) and validate mechanism via Western blotting for downstream proteins .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Ester Hydrolysis: Avoid prolonged exposure to moisture by using anhydrous solvents and molecular sieves .
- Amide Racemization: Minimize by conducting coupling reactions at low temperatures (0–4°C) and using non-basic conditions .
Advanced: How is the compound’s metabolic stability assessed in preclinical studies?
Methodological Answer:
- In Vitro Liver Microsomes: Incubate with human liver microsomes (HLMs) and NADPH. Quantify parent compound degradation via LC-MS/MS at 0, 15, 30, and 60 min .
- CYP Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition, calculating IC₅₀ values .
Basic: What in vitro assays are suitable for initial screening of biological activity?
Methodological Answer:
- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
- Anticancer: SRB assay in NCI-60 cell lines, with IC₅₀ determination after 72 h exposure .
Advanced: How can isotopic labeling (e.g., ¹⁴C) aid in pharmacokinetic studies?
Methodological Answer:
- Synthesis of ¹⁴C-Labeled Analog: Introduce ¹⁴C at the acetamide carbonyl via reaction with K¹⁴CN. Purify by HPLC and confirm specific activity via scintillation counting .
- Tissue Distribution Studies: Administer to rodent models, then quantify radioactivity in plasma, liver, and kidney using liquid scintillation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
